molecular formula C8H9N3 B13134115 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine

2,4-Dimethyl-3h-imidazo[4,5-c]pyridine

Cat. No.: B13134115
M. Wt: 147.18 g/mol
InChI Key: DNMZEDQEYVJGIJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3h-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .

Preparation Methods

The synthesis of 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with various carboxylic acid derivatives. The process often involves nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group and subsequent cyclization . Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and efficiency .

Mechanism of Action

Comparison with Similar Compounds

2,4-Dimethyl-3h-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,4-dimethyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-5-8-7(3-4-9-5)10-6(2)11-8/h3-4H,1-2H3,(H,10,11)

InChI Key

DNMZEDQEYVJGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=C(N2)C

Origin of Product

United States

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